molecular formula C12H2F9N B1268578 4-Aminononafluorobiphenyl CAS No. 969-25-5

4-Aminononafluorobiphenyl

Cat. No.: B1268578
CAS No.: 969-25-5
M. Wt: 331.14 g/mol
InChI Key: DVKUPHGYOMHVDR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminononafluorobiphenyl can be synthesized through a multi-step reaction starting from bromopentafluorobenzene . The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Aminononafluorobiphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include alkylated, acylated, or sulfonated derivatives of this compound.

    Oxidation Reactions: Products include nitro or nitroso derivatives.

    Reduction Reactions: Products include various amine derivatives.

Mechanism of Action

The mechanism of action of 4-aminononafluorobiphenyl is primarily related to its ability to interact with biological molecules through its fluorinated aromatic structure. The compound can form strong interactions with proteins and other biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminononafluorobiphenyl is unique due to its high degree of fluorination combined with the presence of an amino group. This combination imparts unique chemical and physical properties, such as high thermal stability, chemical resistance, and the ability to participate in a wide range of chemical reactions. These properties make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2F9N/c13-3-1(4(14)8(18)9(19)7(3)17)2-5(15)10(20)12(22)11(21)6(2)16/h22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKUPHGYOMHVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2F9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348105
Record name 4-Aminononafluorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

969-25-5
Record name 4-Aminononafluorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminononafluorobiphenyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the radical anion of 4-aminononafluorobiphenyl (1(-•)) unique compared to pentafluoroaniline (2(-•))?

A1: While both compounds form radical anions, 1(-•) exhibits significantly higher stability in nonpolar solutions. Research using optically detected electron paramagnetic resonance (OD EPR) successfully registered a spectrum for 1(-•), indicating its persistence. [] Conversely, 2(-•) proved too short-lived for OD EPR detection. [] This difference stems from the faster fragmentation of 2(-•), attributed to the elimination of a fluoride ion (F-) from the ortho position relative to the amine group. [] This fragmentation is facilitated by the stabilization of the departing F- through bonding with the amine group's proton. []

Q2: How does the structure of the this compound dimer radical anion (DRA) influence its electron transfer dynamics?

A2: The this compound DRA forms an ion-molecular associate stabilized by electrostatic interactions between the NH2 groups. [] Theoretical investigations using density functional theory (DFT) reveal a complex cyclic structure on the potential energy surface (PES) of this DRA. [] This unique PES structure facilitates successive electron transfers between the dimer fragments. [] This understanding provides valuable insights into the reactivity and behavior of this compound in electrochemical systems.

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